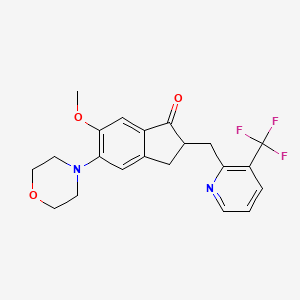

ARN-6039

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C21H21F3N2O3 |

|---|---|

分子量 |

406.4 g/mol |

IUPAC 名称 |

6-methoxy-5-morpholin-4-yl-2-[[3-(trifluoromethyl)-2-pyridinyl]methyl]-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3 |

InChI 键 |

CQSDLVKTQRLMJB-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3=C(C=CC=N3)C(F)(F)F)N4CCOCC4 |

产品来源 |

United States |

Foundational & Exploratory

ARN-6039: A Technical Overview of its RORγt Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-6039 is an orally available, small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that serves as the master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3] Th17 cells and the IL-17 pathway are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting the function of RORγt, this compound effectively suppresses the Th17 inflammatory cascade, positioning it as a promising therapeutic candidate for conditions such as psoriasis and multiple sclerosis.[3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the characterization of this compound's RORγt inverse agonist activity.

Quantitative Data Summary

The inverse agonist activity of this compound has been quantified in key in vitro assays that measure its ability to inhibit RORγt-mediated gene transcription and cytokine release. The following table summarizes the available data.

| Assay Description | Cell Line | Parameter | Value (nM) |

| RORγt-activated IL-17A Promoter/Luciferase Reporter Assay | HEK 293 | IC50 | 360 |

| IL-17 Release Assay | CD4+ T cells | IC50 | 220 |

Core Signaling Pathway

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway and the mechanism of action for this compound.

Caption: RORγt signaling pathway and this compound mechanism.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the inverse agonist activity of this compound. While the precise, proprietary details of the studies conducted by Arrien Pharmaceuticals may vary, these protocols are based on standard and widely accepted methods in the field.

RORγt-activated IL-17A Promoter Luciferase Reporter Assay

This assay is designed to quantify the ability of a compound to inhibit the transcriptional activity of RORγt on the IL-17A gene promoter.

Objective: To determine the IC50 value of this compound for the inhibition of RORγt-mediated IL-17A promoter activation.

Materials:

-

HEK 293 cells

-

Expression vector for human RORγt

-

Luciferase reporter vector containing the human IL-17A promoter (e.g., pGL4)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture and Transfection:

-

HEK 293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are co-transfected with the RORγt expression vector and the IL-17A promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control transfection with an empty vector may be included.

-

-

Compound Treatment:

-

Following transfection (typically 24 hours), the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Cells are incubated with the compound for a specified period (e.g., 24 hours).

-

-

Luciferase Assay:

-

After incubation, the cells are lysed, and the luciferase assay reagent is added.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The relative light units (RLU) are normalized to a vehicle control.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for a RORγt luciferase reporter assay.

IL-17 Release Assay from CD4+ T cells

This assay measures the ability of a compound to inhibit the secretion of IL-17 from primary human CD4+ T cells that have been differentiated into Th17 cells.

Objective: To determine the IC50 value of this compound for the inhibition of IL-17 secretion from differentiated Th17 cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

Th17 differentiation cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

IL-17 ELISA kit

Methodology:

-

Isolation and Differentiation of CD4+ T cells:

-

CD4+ T cells are isolated from human PBMCs using negative selection.

-

Naive CD4+ T cells are cultured in the presence of Th17 polarizing cytokines and T cell activation reagents for a period of 3-5 days to induce differentiation into Th17 cells.

-

-

Compound Treatment:

-

Differentiated Th17 cells are re-stimulated with anti-CD3/CD28 in the presence of serial dilutions of this compound or vehicle control.

-

The cells are incubated for a further 48-72 hours.

-

-

IL-17 Quantification:

-

Cell culture supernatants are collected.

-

The concentration of IL-17 in the supernatants is quantified using an ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The IL-17 concentrations are normalized to the vehicle control.

-

The IC50 value is determined by plotting the dose-response curve and fitting it to a four-parameter logistic model.

-

Caption: Workflow for an IL-17 release assay from CD4+ T cells.

In Vivo Efficacy Model: Experimental Autoimmune Encephalomyelitis (EAE)

This compound has been evaluated in a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Objective: To assess the in vivo efficacy of this compound in reducing the clinical signs of EAE.

Animal Model: C57BL/6 mice.

Induction of EAE:

-

Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the central nervous system.

Dosing and Administration:

-

Oral administration of this compound or vehicle control is initiated either at the time of immunization (prophylactic model) or upon the onset of clinical signs (therapeutic model).

-

Dosing is typically performed daily.

Clinical Scoring:

-

Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 represents no signs of disease and 5 represents a moribund state or death.

Outcome Measures:

-

Primary endpoints include the mean clinical score, disease incidence, and day of onset.

-

Secondary endpoints may include body weight changes and histological analysis of the spinal cord for inflammation and demyelination.

Conclusion

This compound is a potent RORγt inverse agonist that demonstrates significant inhibitory activity in both cell-based reporter and primary immune cell assays. Its mechanism of action, centered on the suppression of the Th17 signaling pathway, has been validated in preclinical models of autoimmune disease. The data presented in this guide provide a foundational understanding of the preclinical pharmacology of this compound for researchers and drug development professionals interested in the therapeutic targeting of RORγt. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in human autoimmune diseases.

References

The Discovery and Development of ARN-6039: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-6039 is a potent and orally bioavailable small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). Developed by the now-defunct Arrien Pharmaceuticals, this compound targets the Interleukin-17 (IL-17)/T helper 17 (Th17) cell pathway, a critical driver of various autoimmune diseases. This document provides a comprehensive technical guide on the discovery, mechanism of action, preclinical development, and early clinical evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting RORγt.

Introduction

The T helper 17 (Th17) cell lineage and its signature cytokine, IL-17, have been identified as key mediators in the pathophysiology of numerous autoimmune and inflammatory disorders, including multiple sclerosis (MS), psoriasis, and rheumatoid arthritis.[1] RORγt is the master transcriptional regulator responsible for the differentiation and function of Th17 cells.[1] This has made RORγt an attractive therapeutic target for the development of novel immunomodulatory drugs.

This compound emerged from Arrien Pharmaceuticals' proprietary fragment-based drug discovery platform, FIELDS, as a potent inverse agonist of RORγt.[2] Its development aimed to provide a new therapeutic option for patients with autoimmune diseases by selectively inhibiting the Th17 pathway.

Discovery and Chemical Properties

This compound was identified through Arrien Pharmaceuticals' fragment-based discovery platform, FIELDS. While specific details of the FIELDS technology are proprietary and not publicly available, this approach generally involves the identification of small chemical fragments that bind to the target protein, which are then optimized and linked together to create a high-affinity ligand.

Chemical Structure:

The chemical structure of this compound is 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | C₂₁H₂₁F₃N₂O₃ |

| Molecular Weight | 406.41 g/mol |

| CAS Number | 1675206-11-7 |

Mechanism of Action

This compound functions as an inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, it reduces the transcriptional activity of the receptor, thereby inhibiting the differentiation of naïve CD4+ T cells into Th17 cells and suppressing the production of pro-inflammatory cytokines, most notably IL-17A.

Mechanism of action of this compound.

Preclinical Pharmacology

The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Potency

The potency of this compound was determined in cell-based assays that measured its ability to inhibit RORγt-mediated activity.

Table 2: In Vitro Potency of this compound

| Assay | Cell Type | IC₅₀ (nM) |

| RORγt-activated IL-17A Promoter Luciferase Assay | HEK 293 | 360 |

| IL-17 Release from CD4+ T Cells | Human CD4+ T Cells | 220 |

In Vivo Efficacy in a Model of Multiple Sclerosis

The in vivo efficacy of this compound was assessed in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis.

Table 3: In Vivo Efficacy of this compound in the EAE Model

| Dose (mg/kg, oral) | Outcome |

| 10, 20, 30, 40 | Significant reduction in mean cumulative disease score compared to vehicle control. |

Pharmacokinetics and Safety

Preclinical pharmacokinetic and toxicology studies were conducted to evaluate the drug-like properties and safety profile of this compound.

Table 4: Preclinical Pharmacokinetic and Safety Profile of this compound

| Parameter | Result |

| Oral Bioavailability (%F) | 37% |

| GLP-Toxicity | No signs of toxicity up to 2000 mg/kg. |

Clinical Development

This compound advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human subjects.

Phase 1 Clinical Trial Design

A single-center, randomized, double-blind, placebo-controlled, single ascending dose study was conducted. The trial enrolled healthy adult subjects who received single oral doses of this compound or placebo. While the full results of the study have not been publicly released, the trial's completion and subsequent licensing of the drug suggest an acceptable safety and pharmacokinetic profile.

Phase 1 clinical trial workflow for this compound.

Licensing and Future Directions

In June 2017, Arrien Pharmaceuticals announced a worldwide license agreement for this compound with a U.S.-based pharmaceutical company for the potential treatment of moderate to severe psoriasis and other autoimmune disorders.[3] The identity of the licensing company and the current development status of this compound under this new stewardship are not publicly known.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound have not been made publicly available by Arrien Pharmaceuticals. The following are representative protocols for the types of assays that were likely performed.

RORγt-activated IL-17A Promoter Luciferase Assay (Representative Protocol)

-

Cell Culture and Transfection: HEK 293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with expression vectors for human RORγt and a luciferase reporter construct driven by the IL-17A promoter.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of this compound or vehicle control.

-

Luciferase Assay: After a 24-hour incubation period, luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Human Th17 Cell Differentiation and IL-17A Secretion Assay (Representative Protocol)

-

Cell Isolation: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation: Cells are cultured in RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 antibodies, and a Th17-polarizing cytokine cocktail (e.g., IL-1β, IL-6, IL-23, TGF-β, and anti-IFN-γ/IL-4 antibodies).

-

Compound Treatment: Differentiated Th17 cells are treated with various concentrations of this compound or vehicle control.

-

IL-17A Measurement: After 48-72 hours, the concentration of IL-17A in the culture supernatant is measured by ELISA.

-

Data Analysis: The IC₅₀ value is determined from the dose-response curve.

Experimental Autoimmune Encephalomyelitis (EAE) Model (Representative Protocol)

-

Induction of EAE: EAE is induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

-

Compound Administration: this compound is administered orally once daily, starting from the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

-

Data Analysis: The mean clinical scores and cumulative disease scores are calculated and compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a promising RORγt inverse agonist with demonstrated in vitro potency and in vivo efficacy in a preclinical model of multiple sclerosis. Its favorable oral bioavailability and preclinical safety profile supported its advancement into clinical trials. While the detailed results of its clinical development and its current status remain undisclosed, the initial data suggest that this compound represents a potentially valuable therapeutic agent for the treatment of Th17-mediated autoimmune diseases. Further investigation and clinical development will be necessary to fully elucidate its therapeutic potential.

References

- 1. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]

- 3. Arrien Pharmaceuticals LLC Announces A Worldwide License Agreement For this compound, A Clinical Stage Oral ROR-Gammat Inverse Agonist For The Treatment Of Psoriasis And Potentially Other Autoimmune Disorders - BioSpace [biospace.com]

ARN-6039: A Technical Overview of a Novel RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-6039 is a potent, orally available small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are critical drivers of inflammation in various autoimmune diseases. By inhibiting RORγt activity, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), positioning it as a promising therapeutic candidate for autoimmune disorders such as psoriasis and multiple sclerosis. This document provides a comprehensive technical guide on the chemical structure, properties, mechanism of action, and available data on this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one | [1] |

| CAS Number | 1675206-11-7 | [1] |

| Molecular Formula | C21H21F3N2O3 | [1] |

| Molecular Weight | 406.41 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not publicly available | - |

| Solubility | Not publicly available | - |

| pKa | Not publicly available | - |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as an inverse agonist on RORγt. RORγt is a nuclear receptor that plays a pivotal role as the master regulator of Th17 cell differentiation.[2] In its active state, RORγt promotes the transcription of genes encoding pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.

As an inverse agonist, this compound binds to RORγt and stabilizes it in an inactive conformation. This prevents the recruitment of co-activators and may even promote the recruitment of co-repressors to the RORγt transcriptional complex. The net effect is a potent suppression of the expression of RORγt target genes, leading to a reduction in Th17 cell differentiation and a significant decrease in the production of IL-17 and other pro-inflammatory cytokines.[1][2] This mechanism is central to the therapeutic potential of this compound in Th17-mediated autoimmune diseases.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of the RORγt pathway in cellular assays.[1][2]

| Assay | Cell Line | Endpoint | IC50 | Source |

| RORγt-activated IL-17A Promoter Assay | HEK 293 | Luciferase Reporter Activity | 360 nM | [1][2] |

| IL-17 Release Assay | CD4+ T cells | IL-17 Secretion | 220 nM | [1][2] |

In Vivo Efficacy

The efficacy of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Oral administration of this compound showed significant efficacy in this model.[2]

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in mice revealed that this compound has an oral bioavailability of 37%.[1][2]

A Phase I clinical trial in healthy adult subjects has been completed. The study was a single-center, randomized, double-blind, placebo-controlled trial evaluating single ascending oral doses of this compound. The dose cohorts were 50 mg, 100 mg, 150 mg, 200 mg, and 300 mg. The trial assessed the safety, tolerability, and pharmacokinetics of this compound. The results regarding the pharmacokinetic parameters (e.g., Cmax, Tmax, half-life) are not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary. However, this section provides representative protocols for the key assays used to characterize RORγt inverse agonists.

Representative Synthesis of a 2,3-dihydro-1H-inden-1-one Derivative

The synthesis of this compound involves the construction of a substituted 2,3-dihydro-1H-inden-1-one core. General synthetic strategies for this class of compounds often involve intramolecular Friedel-Crafts reactions. A representative, though not specific to this compound, workflow is depicted below.

Note: This is a generalized scheme. The actual synthesis of this compound is a multi-step process that is not publicly disclosed.

RORγt Reporter Gene Assay

This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.

-

Cell Line: HEK293 cells are commonly used due to their high transfection efficiency and robust growth.

-

Protocol:

-

Co-transfect HEK293 cells with an expression vector for RORγt and a reporter plasmid containing a luciferase gene under the control of an IL-17A promoter.

-

Culture the transfected cells for 24-48 hours to allow for receptor and reporter expression.

-

Treat the cells with varying concentrations of this compound or a vehicle control.

-

After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in luciferase activity.

-

IL-17 Release Assay from Primary Human CD4+ T cells

This assay assesses the functional consequence of RORγt inhibition on primary immune cells.

-

Cell Source: Primary human CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs).

-

Protocol:

-

Isolate CD4+ T cells from healthy donor PBMCs using negative selection (magnetic-activated cell sorting).

-

Culture the purified CD4+ T cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, and anti-IFN-γ/anti-IL-4 antibodies).

-

Treat the cells with varying concentrations of this compound or a vehicle control during the polarization process.

-

After several days of culture, collect the cell culture supernatants.

-

Measure the concentration of IL-17A in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

-

Determine the IC50 value for the inhibition of IL-17A production.

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

This in vivo model is used to evaluate the efficacy of potential therapeutics for multiple sclerosis.

-

Animal Model: C57BL/6 mice are commonly used.

-

Protocol:

-

Induce EAE by immunizing mice with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

Monitor the mice daily for clinical signs of EAE, which are typically scored on a scale of 0 (no disease) to 5 (moribund).

-

Once clinical signs appear, begin oral administration of this compound or a vehicle control at a predetermined dose and schedule.

-

Continue treatment and clinical scoring for the duration of the study.

-

At the end of the study, tissues such as the spinal cord can be collected for histological analysis of inflammation and demyelination.

-

Conclusion

This compound is a novel, orally active RORγt inverse agonist with a well-defined mechanism of action. Its ability to potently inhibit the Th17 pathway and the production of IL-17 provides a strong rationale for its development as a therapeutic for autoimmune diseases. Preclinical data have demonstrated its in vitro and in vivo efficacy, and it has completed a Phase I clinical trial. Further clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in patient populations.

References

The Pharmacokinetics and Oral Bioavailability of ARN-6039: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN-6039 is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation and function of T helper 17 (Th17) cells. Th17 cells are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making RORγt an attractive therapeutic target. This technical guide provides a comprehensive overview of the currently available preclinical and clinical pharmacokinetic data for this compound, with a focus on its oral bioavailability. Detailed experimental methodologies and visualizations of the relevant biological pathways are included to support further research and development efforts.

Introduction

This compound is an investigational drug candidate being developed for the treatment of autoimmune disorders such as multiple sclerosis and psoriasis.[1] Its mechanism of action is the inhibition of the RORγt, which in turn suppresses the production of pro-inflammatory cytokines, notably Interleukin-17 (IL-17), by Th17 cells.[1] The oral route of administration is highly desirable for chronically managed diseases, and therefore, understanding the oral pharmacokinetics and bioavailability of this compound is critical for its clinical development.

Mechanism of Action: The RORγt Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive T cells by antigens and co-stimulatory signals, a specific cytokine milieu (including TGF-β and IL-6) induces the expression of RORγt. RORγt then translocates to the nucleus and, in concert with other transcription factors such as STAT3 and IRF4, binds to the promoter regions of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, IL-21, and IL-22. This compound, as an inverse agonist, binds to RORγt and reduces its transcriptional activity, thereby inhibiting the Th17 inflammatory cascade.

Caption: RORγt signaling pathway in Th17 cell differentiation.

Pharmacokinetic Profile of this compound

Preclinical Pharmacokinetics in Mice

Pharmacokinetic studies in mice have been crucial in the early assessment of this compound. While detailed public data on parameters such as Cmax, Tmax, AUC, and half-life are not available, a key finding has been reported:

| Parameter | Value | Species | Reference |

| Oral Bioavailability (%F) | 37% | Mouse | [2] |

This moderate oral bioavailability in a preclinical model supported the further development of this compound as an orally administered therapeutic.

Clinical Pharmacokinetics in Healthy Volunteers

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy adult subjects.[3]

Study Design:

-

Phase: I

-

Design: Single-center, randomized, double-blind, placebo-controlled

-

Population: Healthy adult volunteers

-

Dose Levels: 50 mg, 100 mg, 150 mg, 200 mg, and 300 mg (single oral doses)

While the study has been completed, specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from this trial are not publicly available at this time. The successful completion of this Phase I study and subsequent licensing agreements suggest a favorable pharmacokinetic and safety profile in humans.[1]

Experimental Protocols

Representative Protocol: Oral Bioavailability Study in Mice

The following is a representative experimental protocol for determining the oral bioavailability of a small molecule like this compound in mice, based on standard industry practices.

Caption: Workflow for a typical oral bioavailability study.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old, 20-25 g).

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Animals are fasted overnight before dosing.

2. Drug Formulation:

-

Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.

-

Intravenous (IV): this compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, if necessary) at the desired concentration.

3. Dosing:

-

A cohort of mice receives the oral formulation via gavage at a specific dose.

-

A separate cohort of mice receives the intravenous formulation via tail vein injection at a specific dose.

4. Blood Sampling:

-

Serial blood samples (approximately 50 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

5. Sample Processing and Analysis:

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

6. Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental methods to determine the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both oral and intravenous routes.

-

Oral bioavailability (%F) is calculated using the following formula: %F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Discussion and Future Directions

The available data indicate that this compound possesses moderate oral bioavailability in preclinical models, which has supported its progression into clinical trials. The initiation and completion of a Phase I study in healthy volunteers suggest that the compound has a promising safety and pharmacokinetic profile for further development.

For a more complete understanding of the pharmacokinetics of this compound, the public disclosure of the results from the Phase I clinical trial would be highly valuable. This would include dose-escalation data on Cmax, Tmax, AUC, and elimination half-life, which would inform dose selection for future Phase II and III studies. Further preclinical studies to elucidate the mechanisms of absorption, distribution, metabolism, and excretion (ADME) would also be beneficial.

Conclusion

This compound is a promising oral therapeutic candidate targeting the RORγt pathway for the treatment of autoimmune diseases. Its demonstrated preclinical oral bioavailability and progression through Phase I clinical trials are significant milestones. This technical guide summarizes the current knowledge of its pharmacokinetics and provides a framework for understanding its mechanism of action and the experimental approaches used in its evaluation. As more data becomes publicly available, a more comprehensive picture of the clinical pharmacology of this compound will emerge, guiding its continued development.

References

ARN-6039: A Technical Overview of Target Selectivity for RORγt

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-6039 is an orally available, small-molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells, which are key mediators of inflammation in a variety of autoimmune diseases.[4][5] By inhibiting the transcriptional activity of RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[2][6] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for autoimmune disorders such as psoriasis and multiple sclerosis, having undergone Phase I clinical trials.[1][2][7]

This technical guide provides an in-depth analysis of the target selectivity of this compound for RORγt, based on publicly available data. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The potency of this compound has been evaluated in cell-based assays that measure its ability to inhibit RORγt-mediated activity. The following table summarizes the available quantitative data.

| Assay Description | Cell Line | IC50 (nM) |

| RORγt-activated IL-17A Promoter Luciferase Reporter Assay | HEK293 | 360 |

| IL-17 Release Assay | CD4+ T Cells | 220 |

Note on Selectivity Data: While this compound is described as a selective inhibitor of RORγt, comprehensive quantitative data from broad selectivity panels against other nuclear receptors (e.g., RORα, RORβ) and a wide range of kinases are not publicly available at the time of this writing. Such studies are crucial for a complete understanding of the off-target profile and overall safety of the compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

RORγt-activated IL-17A Promoter Luciferase Reporter Assay

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt on the IL-17A promoter in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RORγt-mediated transcription.

Materials:

-

HEK293 cells

-

Expression vector for human RORγt

-

Luciferase reporter vector containing the human IL-17A promoter

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Co-transfection:

-

Seed HEK293 cells in 96-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

Co-transfect the cells with the RORγt expression vector and the IL-17A promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay:

-

Lyse the cells and measure the firefly luciferase activity using a luciferase assay reagent and a luminometer.

-

If a normalization vector was used, measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable).

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

IL-17 Release Assay from CD4+ T Cells

This assay measures the inhibitory effect of a compound on the production and secretion of IL-17 from primary human CD4+ T cells, which naturally express RORγt and are the primary source of IL-17.

Objective: To determine the IC50 of this compound for the inhibition of IL-17 secretion from activated human CD4+ T cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD4+ T cell isolation kit

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

Cell culture medium (e.g., RPMI-1640) supplemented with FBS, antibiotics, and IL-2

-

This compound

-

IL-17 ELISA kit or intracellular cytokine staining antibodies (anti-IL-17)

-

Flow cytometer (for intracellular staining) or ELISA plate reader

Protocol:

-

Isolation of CD4+ T Cells: Isolate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Cell Culture and Activation:

-

Culture the purified CD4+ T cells in RPMI-1640 medium.

-

Activate the T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of IL-2.

-

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the activated CD4+ T cell cultures.

-

Incubation: Incubate the cells for 3-5 days to allow for Th17 differentiation and IL-17 production.

-

Measurement of IL-17:

-

ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17 using a specific ELISA kit according to the manufacturer's instructions.

-

Intracellular Cytokine Staining (ICS):

-

Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

Fix and permeabilize the cells.

-

Stain the cells with a fluorescently labeled anti-IL-17A antibody.

-

Analyze the percentage of IL-17A-producing cells by flow cytometry.

-

-

-

Data Analysis:

-

For ELISA data, plot the IL-17 concentration against the logarithm of the this compound concentration.

-

For ICS data, plot the percentage of IL-17+ cells against the logarithm of the this compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

RORγt Signaling Pathway

References

- 1. biospace.com [biospace.com]

- 2. Arrien Pharmaceuticals LLC Initiated Phase I Clinical Trials Of this compound As A New Agent For Treatment Of Multiple Sclerosis (MS) - BioSpace [biospace.com]

- 3. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. neurology.org [neurology.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Characterization of ARN-6039: A Summary of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

ARN-6039 is a small molecule inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2][3][4] RORγt is a critical transcription factor for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3] By inhibiting the function of RORγt, this compound effectively reduces the inflammatory cascade mediated by Th17 cells, making it a potential therapeutic agent for autoimmune diseases such as psoriasis and multiple sclerosis.[1][2][3][4]

Quantitative Data

The publicly available quantitative data on the in vitro activity of this compound is limited. The following table summarizes the reported inhibitory concentrations.

| Assay Type | Cell Line | Target Endpoint | IC50 (nM) |

| RORγt-activated IL-17A Promoter/LUCPorter Assay | HEK 293 | IL-17A Promoter Activity | 360 |

| IL-17 Release Assay | CD4+ T cells | IL-17 Release | 220 |

Source: Neurology, 2016[5]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. RORγt, in conjunction with other transcription factors, promotes the transcription of IL-17A and other pro-inflammatory cytokines in Th17 cells. This compound acts as an inverse agonist, binding to RORγt and preventing its transcriptional activity.

Caption: this compound inhibits RORγt-mediated transcription of the pro-inflammatory cytokine IL-17A.

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on the reported assays, the following provides a generalized overview of the methodologies that were likely employed.

RORγt-activated IL-17A Promoter/LUCPorter Assay in HEK 293 Cells

This assay is designed to measure the ability of a compound to inhibit the transcriptional activity of RORγt on the IL-17A promoter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RORγt-driven luciferase expression.

Generalized Protocol:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured under standard conditions. The cells are then co-transfected with two plasmids: one expressing human RORγt and another containing a luciferase reporter gene under the control of the IL-17A promoter.

-

Compound Treatment: Following transfection, the cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The treated cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for RORγt-mediated expression of the luciferase gene.

-

Luciferase Assay: A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the activity of the IL-17A promoter.

-

Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

IL-17 Release from CD4+ T cells

This is a cell-based assay that measures the direct effect of a compound on the production and secretion of IL-17 from primary human T cells.

Objective: To determine the IC50 of this compound on IL-17 production in differentiated Th17 cells.

Generalized Protocol:

-

Isolation of CD4+ T cells: Primary CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using methods such as magnetic-activated cell sorting (MACS).

-

Th17 Differentiation: The isolated CD4+ T cells are cultured in the presence of a cocktail of cytokines (e.g., IL-1β, IL-6, IL-23, TGF-β) and T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) to induce their differentiation into Th17 cells.

-

Compound Treatment: The differentiated Th17 cells are then treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for IL-17 production and secretion.

-

Quantification of IL-17: The concentration of IL-17 in the cell culture supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The IL-17 concentration data is normalized to the vehicle control, and the IC50 value is determined by plotting the dose-response curve.

The following diagram outlines a generalized workflow for an in vitro IL-17 release assay.

Caption: Generalized workflow for an in vitro IL-17 release assay to characterize this compound.

Summary

This compound is a potent inverse agonist of RORγt that demonstrates low nanomolar activity in cell-based assays relevant to Th17-mediated inflammation.[5] While detailed in vitro characterization data and protocols are not widely published, the available information strongly supports its mechanism of action as an inhibitor of the RORγt signaling pathway. Further research and publication of more extensive preclinical data would provide a more comprehensive understanding of the in vitro properties of this compound.

References

- 1. Arrien Pharmaceuticals LLC Announces A Worldwide License Agreement For this compound, A Clinical Stage Oral ROR-Gammat Inverse Agonist For The Treatment Of Psoriasis And Potentially Other Autoimmune Disorders - BioSpace [biospace.com]

- 2. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. biospace.com [biospace.com]

- 5. neurology.org [neurology.org]

ARN-6039: A Technical Guide for Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ARN-6039, an investigational oral inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORγt). This compound has been a subject of interest in the field of autoimmune disease research, particularly for its potential in treating conditions such as psoriasis and multiple sclerosis. This document consolidates available preclinical and clinical data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound functions as a potent, orally available small molecule that selectively targets RORγt. RORγt is a master transcriptional regulator pivotal for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T lymphocytes that play a critical role in the inflammatory cascade of many autoimmune diseases through the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[3]

By acting as an inverse agonist, this compound binds to RORγt and represses its transcriptional activity. This leads to a downstream reduction in the production of IL-17 and other pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of autoimmune disorders.[3]

Signaling Pathway of RORγt Inhibition by this compound

Caption: this compound inhibits RORγt, blocking Th17 cell differentiation and IL-17 production.

Preclinical Data

This compound has demonstrated significant activity in preclinical in vitro and in vivo models, establishing its potential as a therapeutic agent for autoimmune diseases.

In Vitro Activity

The inhibitory activity of this compound on the RORγt pathway was assessed using cell-based assays. The compound showed potent inhibition of both RORγt-mediated gene transcription and the release of IL-17 from activated T cells.[4]

| Assay Type | Cell Line/System | Endpoint | IC50 (nM) |

| RORγt-activated IL-17A Promoter Assay | HEK 293 cells | Luciferase Reporter Activity | 360 |

| IL-17 Release Assay | CD4+ T cells | IL-17 Concentration | 220 |

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The therapeutic effect of this compound was evaluated in a murine model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), induced by MOG35-55 peptide in C57BL/6 and BALB/c mice.[4] Oral administration of this compound after the onset of disease led to a significant reduction in clinical scores, indicating a reversal of disease progression.[4]

| Animal Model | Dosing Regimen (mg/kg, oral) | Outcome |

| MOG35-55 Induced EAE | 10, 20, 30, 40 | Significant reduction in AUC and mean cumulative clinical scores compared to untreated group.[4] |

Safety Pharmacology

Preclinical safety studies indicated that this compound was well-tolerated. In GLP-Toxicity studies, no signs of toxicity were observed at doses up to 2000 mg/kg.[4] Toxicology studies in rats and dogs also demonstrated tolerability at doses exceeding the intended therapeutic levels.[5]

Clinical Data

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.[5][6]

Phase 1 Study Design

| Parameter | Description |

| Study Title | A Phase 1, Single-Center, Randomized, Double-Blind, Placebo-Controlled Safety, Tolerability, and Pharmacokinetic Study of Single Ascending Oral Doses of this compound in Healthy Adult Subjects.[5] |

| ClinicalTrials.gov ID | NCT03237832 |

| Study Design | Single ascending dose.[5] |

| Population | Healthy adult male and female subjects.[5] |

| Number of Cohorts | 5 |

| Dose Levels | 50 mg, 100 mg, 150 mg, 200 mg, 300 mg.[5] |

| Route of Administration | Oral.[6] |

| Primary Endpoints | Safety and tolerability.[5] |

| Secondary Endpoints | Pharmacokinetics (AUC, Cmax).[5] |

While the full results of the Phase 1 trial have not been publicly released in a peer-reviewed publication, the successful completion of this study enabled a worldwide license agreement for the further development of this compound for psoriasis and other autoimmune disorders.[3]

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below. These are representative protocols based on standard methodologies in the field.

RORγt-activated IL-17A Promoter Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to inhibit RORγt-mediated transcription of the IL-17A gene.

Caption: Workflow for a RORγt-activated IL-17A promoter luciferase reporter assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK 293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Seed cells into 96-well plates.

-

Co-transfect cells with a RORγt expression plasmid and an IL-17A promoter-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.

-

-

Compound Treatment:

-

After 24-48 hours of transfection, remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.

-

-

Luciferase Assay:

-

Following an 18-24 hour incubation with the compound, lyse the cells using a lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add firefly luciferase assay reagent and measure the luminescence using a luminometer.

-

If a Renilla luciferase control was used, add the appropriate substrate and measure the luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Plot the normalized luminescence against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Human Th17 Cell Differentiation and IL-17 Release Assay

This assay measures the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells and their subsequent release of IL-17.

Caption: Workflow for a human Th17 cell differentiation and IL-17 release assay.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

-

Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using magnetic-activated cell sorting (MACS).

-

-

Th17 Differentiation:

-

Coat a 96-well plate with anti-CD3 antibodies.

-

Seed the naive CD4+ T cells in the coated plate with soluble anti-CD28 antibodies.

-

Add a Th17-polarizing cytokine cocktail (e.g., TGF-β, IL-6, IL-23, IL-1β) and serial dilutions of this compound or vehicle control.

-

Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

IL-17A Measurement:

-

After the incubation period, centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-17A concentration against the log of the compound concentration and fit the data to determine the IC50 value.

-

MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This is a widely used in vivo model to assess the efficacy of potential therapeutics for multiple sclerosis.

Caption: Workflow for a therapeutic MOG35-55 induced EAE model in C57BL/6 mice.

Methodology:

-

EAE Induction:

-

Emulsify myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][7]

-

On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at the flank with the MOG35-55/CFA emulsion.[7]

-

Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[7]

-

-

Clinical Scoring:

-

Monitor the mice daily for weight loss and clinical signs of EAE.

-

Assign a clinical score based on a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).[8]

-

-

Therapeutic Treatment:

-

Upon the onset of clinical signs (e.g., a clinical score of 1), randomize the mice into treatment groups.

-

Administer this compound (e.g., 10, 20, 30, 40 mg/kg) or vehicle control orally once daily for the duration of the study.

-

-

Endpoint Analysis:

-

Continue daily clinical scoring until the study endpoint (e.g., day 28 post-immunization).

-

Primary endpoints typically include the mean clinical score, maximum clinical score, and disease incidence.

-

Secondary endpoints can include histological analysis of the spinal cord for inflammation and demyelination.

-

Conclusion

This compound represents a targeted, oral therapeutic approach for the treatment of autoimmune diseases by modulating the Th17 pathway through the inverse agonism of RORγt. The available preclinical and Phase 1 clinical data suggest a promising efficacy and safety profile. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this compound and other RORγt inhibitors in the context of autoimmune and inflammatory disorders. Further publication of detailed clinical trial results will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. TH17 differentiation from naïve CD4 T cells [bio-protocol.org]

- 3. Arrien Pharmaceuticals LLC Announces A Worldwide License Agreement For this compound, A Clinical Stage Oral ROR-Gammat Inverse Agonist For The Treatment Of Psoriasis And Potentially Other Autoimmune Disorders - BioSpace [biospace.com]

- 4. neurology.org [neurology.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Arrien Pharmaceuticals begins Phase I trial of this compound to treat multiple sclerosis - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

ARN-6039: A Potent Modulator of T Cell Differentiation via RORγt Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-6039 is a potent, orally available small molecule that acts as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a lineage-defining transcription factor essential for the differentiation of T helper 17 (Th17) cells, a subset of CD4+ T cells that play a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] By targeting RORγt, this compound effectively suppresses the differentiation of Th17 cells and the production of their hallmark pro-inflammatory cytokine, Interleukin-17 (IL-17). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on T cell differentiation, and relevant experimental protocols.

Mechanism of Action: Inhibition of the RORγt Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naïve CD4+ T cells in the presence of specific cytokines, such as TGF-β and IL-6, the expression of RORγt is induced. RORγt then binds to specific DNA sequences in the promoter regions of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, IL-21, and IL-22, driving their transcription.

This compound functions as an inverse agonist of RORγt. Instead of activating the receptor, it binds to the ligand-binding domain of RORγt and promotes a conformational change that leads to the recruitment of co-repressors and the dismissal of co-activators. This action effectively silences the transcriptional activity of RORγt, thereby preventing the expression of Th17 signature cytokines and ultimately inhibiting the differentiation and pro-inflammatory function of Th17 cells.

Below is a diagram illustrating the RORγt signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. The following table summarizes the key quantitative data available from preclinical studies.

| Assay Type | Cell Line/System | Endpoint Measured | IC50 Value (nM) | Reference |

| RORγt-activated IL-17A Promoter Assay | HEK293 cells | Inhibition of IL-17A promoter activity | 360 | [1] |

| IL-17 Release Assay | CD4+ T cells | Inhibition of IL-17 release | 220 | [1] |

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

While specific, detailed protocols for experiments utilizing this compound are not extensively published in peer-reviewed literature, this section provides representative methodologies for key assays used to evaluate the effect of RORγt inhibitors on T cell differentiation. These protocols are based on established methods in the field.

In Vitro Th17 Differentiation Assay

This assay is fundamental to assessing the impact of compounds like this compound on the differentiation of naïve CD4+ T cells into the Th17 lineage.

Objective: To measure the dose-dependent inhibition of Th17 differentiation by this compound.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Human Th17 polarizing cytokines: IL-6, TGF-β, IL-1β, IL-23

-

Anti-human CD3 and anti-human CD28 antibodies

-

This compound (or other RORγt inhibitor)

-

96-well cell culture plates

-

Flow cytometer

-

Fluorescently labeled antibodies against CD4 and IL-17A

Protocol:

-

Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate Coating: Coat a 96-well plate with anti-human CD3 antibody.

-

Cell Culture: Seed the naïve CD4+ T cells in the coated plate in complete RPMI medium.

-

Th17 Polarization: Add the Th17 polarizing cytokine cocktail and soluble anti-human CD28 antibody to the wells.

-

Compound Treatment: Add serial dilutions of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

Restimulation: Before analysis, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Staining: Stain the cells for surface markers (e.g., CD4) and then fix and permeabilize for intracellular staining of IL-17A.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells in each treatment group.

-

Data Analysis: Plot the percentage of IL-17A+ cells against the concentration of this compound to determine the IC50 value for inhibition of Th17 differentiation.

Below is a workflow diagram for the in vitro Th17 differentiation assay.

IL-17A Reporter Gene Assay

This cell-based assay is used to screen for compounds that modulate the transcriptional activity of RORγt on the IL-17A promoter.

Objective: To quantify the inhibitory effect of this compound on RORγt-mediated IL-17A promoter activation.

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Expression vector for human RORγt

-

Reporter vector containing the IL-17A promoter upstream of a luciferase gene

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture: Culture HEK293 cells in appropriate growth medium.

-

Transfection: Co-transfect the cells with the RORγt expression vector and the IL-17A promoter-luciferase reporter vector.

-

Compound Treatment: After transfection, treat the cells with serial dilutions of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Below is a logical diagram illustrating the principle of the IL-17A reporter gene assay.

Conclusion

This compound is a promising therapeutic candidate for the treatment of Th17-mediated autoimmune diseases due to its potent and selective inhibition of RORγt. The data presented in this guide highlight its ability to effectively suppress Th17 differentiation and function in vitro. The provided experimental protocols offer a framework for researchers to further investigate the biological activities of this compound and other RORγt inhibitors. Further publication of detailed preclinical and clinical data will be crucial for a more complete understanding of the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for ARN-6039 in In Vitro Th17 Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens; however, their dysregulation is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is orchestrated by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] ARN-6039 is a potent, orally available inverse agonist of RORγt, which functions by inhibiting the transcriptional activity of this nuclear receptor.[1][2] This mechanism blocks the differentiation of Th17 cells and the subsequent production of IL-17, making this compound a promising therapeutic candidate for autoimmune disorders.[2]

These application notes provide a detailed protocol for an in vitro Th17 differentiation assay to evaluate the inhibitory activity of this compound.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Th17 differentiation by acting as an inverse agonist for the nuclear receptor RORγt. In the canonical Th17 differentiation pathway, a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), induces the expression of RORγt. RORγt then binds to specific DNA response elements in the promoter regions of genes encoding for key Th17 cytokines, most notably IL-17A and IL-17F, thereby driving their transcription.

This compound binds to the ligand-binding domain of RORγt. This binding event induces a conformational change in the receptor that promotes the recruitment of co-repressors and hinders the binding of co-activators. This stabilization of an inactive RORγt conformation effectively silences the transcriptional activation of its target genes, leading to a dose-dependent reduction in Th17 differentiation and IL-17 production.

References

Application Notes and Protocols for the Use of ARN-6039 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). A key pathogenic driver of EAE and MS is the differentiation and activity of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines, including Interleukin-17 (IL-17). The differentiation and function of Th17 cells are controlled by the master transcription factor, RAR-related orphan receptor gamma t (RORγt).

ARN-6039 is a potent, orally available, small-molecule inverse agonist of RORγt. By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and IL-17 production. This mechanism of action makes this compound a promising therapeutic candidate for autoimmune diseases such as MS.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a preclinical EAE model to evaluate its therapeutic efficacy.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effect by modulating the RORγt signaling pathway, which is central to the differentiation and function of pro-inflammatory Th17 cells.

Quantitative Data Summary

The efficacy of this compound in the EAE model has been demonstrated in preclinical studies. Oral administration of this compound after the onset of disease resulted in a significant reduction in clinical scores.

Table 1: In Vitro Activity of this compound

| Assay | Cell Type | IC50 (nM) |

| RORγt-activated IL-17A Promoter Assay | HEK293 | 360 |

| IL-17 Release from CD4+ T cells | CD4+ T cells | 220 |

Data sourced from a preclinical study abstract on this compound.[1]

Table 2: Efficacy of Oral this compound in MOG35-55-induced EAE in C57BL/6 Mice

| Treatment Group | Dose (mg/kg) | Mean Cumulative EAE Score (± SEM) | % Reduction in Mean Cumulative Score |

| Vehicle Control | - | 25.4 ± 2.1 | - |

| This compound | 10 | 15.1 ± 1.8* | 40.6% |

| This compound | 20 | 10.2 ± 1.5** | 59.8% |

| This compound | 30 | 6.8 ± 1.1 | 73.2% |

| This compound | 40 | 4.5 ± 0.9 | 82.3% |

*Statistically significant reduction compared to the untreated group. *p<0.05, **p<0.01, **p<0.001. Data is representative based on reported significant reductions.[1]

Experimental Protocols

The following protocols provide a detailed methodology for inducing EAE and evaluating the efficacy of this compound.

Experimental Workflow

EAE Induction in C57BL/6 Mice

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Phosphate Buffered Saline (PBS), sterile

-

Isoflurane or other suitable anesthetic

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

-

Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.

-

Draw equal volumes of the MOG35-55 solution and the CFA suspension into two separate syringes connected by a luer lock.

-

Emulsify the mixture by repeatedly passing it between the two syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank of each mouse (total volume of 200 µL per mouse).

-

Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.

-

Preparation and Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

On each day of dosing, prepare fresh dilutions of this compound to the desired concentrations (e.g., 10, 20, 30, 40 mg/kg) based on the average weight of the mice in each group. The dosing volume should be consistent (e.g., 100 µL).

-

-

Administration:

-

Begin treatment upon the first signs of clinical EAE (e.g., limp tail, score of 0.5 or 1).

-

Administer the prepared this compound solution or vehicle control orally once daily using a gavage needle.

-

Continue daily dosing until the end of the study (e.g., day 28 post-immunization).

-

Clinical Assessment of EAE

Procedure:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the mice based on the following scale:

-

0: No clinical signs

-

0.5: Distal limp tail

-

1: Complete limp tail

-

1.5: Limp tail and hindlimb weakness

-

2: Unilateral partial hindlimb paralysis

-

2.5: Bilateral partial hindlimb paralysis

-

3: Complete bilateral hindlimb paralysis

-

3.5: Complete bilateral hindlimb paralysis and unilateral forelimb weakness

-

4: Total paralysis of hindlimbs and forelimbs

-

5: Moribund state or death

-

Endpoint Analysis

Procedure:

-

Tissue Collection: At the study endpoint (e.g., day 28), euthanize the mice.

-

Histopathology:

-

Perfuse the mice with PBS followed by 4% paraformaldehyde.

-

Collect the spinal cord and brain for histological analysis of inflammation (Hematoxylin and Eosin staining) and demyelination (Luxol Fast Blue staining).

-

-

Immunological Analysis:

-

Isolate splenocytes to assess antigen-specific T cell proliferation and cytokine production (e.g., IL-17, IFN-γ) by ELISA or flow cytometry.

-

Isolate mononuclear cells from the CNS to characterize the infiltrating immune cell populations by flow cytometry.

-

Discussion

The provided protocols and data demonstrate the potential of this compound as a therapeutic agent for MS. By targeting the RORγt/Th17 pathway, this compound effectively suppresses neuroinflammation and ameliorates clinical symptoms in the EAE model. The dose-dependent efficacy observed in preclinical studies warrants further investigation and highlights the importance of optimizing the therapeutic window for RORγt inverse agonists. Researchers utilizing this compound in EAE models can adapt these protocols to investigate various aspects of its immunomodulatory and neuroprotective effects.

References

Application Notes and Protocols for ARN-6039 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN-6039 is a potent and orally available small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that acts as the master regulator of T helper 17 (Th17) cell differentiation.[1][2][3][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1] Elevated Th17 cell activity and subsequent IL-17 production are implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively suppresses Th17 cell differentiation and IL-17 production, making it a valuable tool for studying autoimmune disease models and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its inhibitory effects on the RORγt signaling pathway and Th17 cell function.

Quantitative Data Summary

The following table summarizes the effective working concentrations of this compound in key in vitro assays.

| Assay Type | Cell Line | Parameter Measured | Effective Concentration (IC50) | Reference |

| RORγt-activated IL-17A Promoter Assay | HEK293 cells | Luciferase Reporter Activity | 360 nM | [5] |

| IL-17 Release Assay | CD4+ T cells | IL-17 Secretion | 220 nM | [5] |

Note: The optimal working concentration may vary depending on the specific cell type, assay conditions, and experimental goals. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Signaling Pathway

This compound acts as an inverse agonist on the nuclear receptor RORγt. In the nucleus, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) within the promoter regions of target genes, including IL-17A and IL-17F. This binding initiates the transcription of these pro-inflammatory cytokines. As an inverse agonist, this compound binds to RORγt and promotes a conformational change that leads to the recruitment of co-repressors instead of co-activators, thereby actively repressing the transcription of RORγt target genes.

Experimental Protocols

RORγt Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of RORγt in a cell-based system.

Workflow:

Materials:

-

HEK293T cells

-

RORγt expression plasmid (e.g., pCMV-RORγt)

-

RORγt-responsive luciferase reporter plasmid (e.g., pGL4-RORE-luc2)

-

Transfection reagent

-

DMEM with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid according to the manufacturer's protocol for your transfection reagent.

-